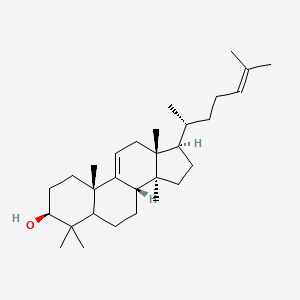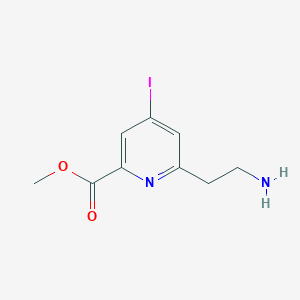
Methyl 6-(2-aminoethyl)-4-iodopyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(2-aminoethyl)-4-iodopyridine-2-carboxylate is a heterocyclic compound that features a pyridine ring substituted with an iodine atom, an aminoethyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-aminoethyl)-4-iodopyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-iodopyridine-2-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form methyl 4-iodopyridine-2-carboxylate.
Aminoethylation: The ester is then subjected to a nucleophilic substitution reaction with 2-bromoethylamine under basic conditions (e.g., using sodium hydride or potassium carbonate) to introduce the aminoethyl group at the 6-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-aminoethyl)-4-iodopyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in deiodination.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols, amines, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate (NaSR) or sodium azide (NaN3) under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of deiodinated pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(2-aminoethyl)-4-iodopyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used in studies involving receptor binding and enzyme inhibition due to its ability to interact with biological macromolecules.
Industrial Applications: It may be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 6-(2-aminoethyl)-4-iodopyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The iodine atom and ester group can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-iodopyridine-2-carboxylate: Lacks the aminoethyl group, which may result in different biological activity.
Methyl 6-(2-aminoethyl)-4-chloropyridine-2-carboxylate: Substitution of iodine with chlorine can affect the compound’s reactivity and binding properties.
Methyl 6-(2-aminoethyl)-4-bromopyridine-2-carboxylate: Similar to the iodinated compound but with different electronic and steric effects due to the bromine atom.
Uniqueness
Methyl 6-(2-aminoethyl)-4-iodopyridine-2-carboxylate is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This feature can enhance the compound’s binding affinity and selectivity in biological systems, making it a valuable scaffold for drug design and other applications.
Properties
Molecular Formula |
C9H11IN2O2 |
|---|---|
Molecular Weight |
306.10 g/mol |
IUPAC Name |
methyl 6-(2-aminoethyl)-4-iodopyridine-2-carboxylate |
InChI |
InChI=1S/C9H11IN2O2/c1-14-9(13)8-5-6(10)4-7(12-8)2-3-11/h4-5H,2-3,11H2,1H3 |
InChI Key |
KKCFWKDUPFOAKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)CCN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


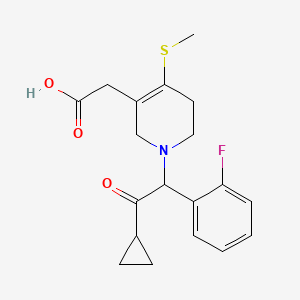
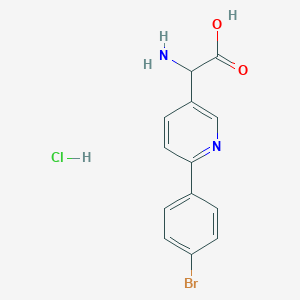

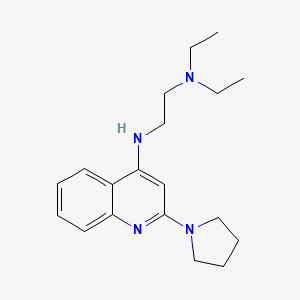

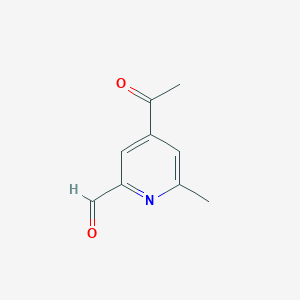
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-[4-[N-methyl-3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)anilino]-4-oxobutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B14858409.png)
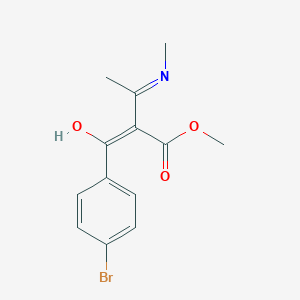
![2-{[(2,5-Dichlorophenyl)amino]methyl}phenol](/img/structure/B14858416.png)
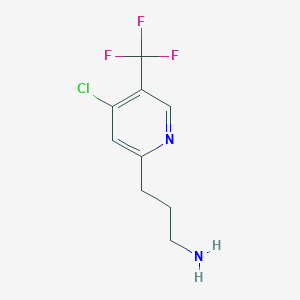
![2-[2-(Dimethylamino)pyrimidin-5-YL]ethanamine](/img/structure/B14858444.png)
![2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-4,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14858446.png)
